molecular formula C43H69NO13 B1220320 L685818

L685818

Numéro de catalogue: B1220320
Poids moléculaire: 808.0 g/mol
Clé InChI: NOQNPBXNHMZMTC-UGTSZWOVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

18-Hydroxyascomycin is a hydroxylated derivative of the macrolide lactone Ascomycin (also known as Immunomycin or FK520), a potent immunosuppressant produced by the fermentation of Streptomyces hygroscopicus . Like its parent compound, 18-Hydroxyascomycin is intended for Research Use Only and is not for diagnostic or therapeutic use. Ascomycin and its analogs are known to exert their activity by binding to immunophilins, particularly macrophilin-12, forming a complex that inhibits signaling pathways critical for T-cell activation . This mechanism leads to the inhibition of the production of key pro-inflammatory cytokines, including Th1 (such as IL-2 and interferon-gamma) and Th2 (such as IL-4 and IL-10) cytokines . A notable characteristic of this compound class is its ability to preferentially inhibit the activation of mast cells, which are central effector cells in allergic responses, thereby providing a more selective immunomodulatory effect suitable for investigating the elicitation phase of conditions like allergic contact dermatitis and atopic dermatitis without broadly impairing the primary immune response . Researchers value 18-Hydroxyascomycin as a chemical tool for exploring novel pathways in immunology and inflammation science, with potential applications in studying autoimmune diseases, organ transplant rejection, and chronic skin disorders . The introduction of the 18-hydroxy group may alter the compound's solubility, metabolic profile, and binding affinity compared to Ascomycin, offering a unique derivative for structure-activity relationship (SAR) studies. This product is offered to the scientific community as a high-purity compound to support advanced in vitro investigations.

Propriétés

Formule moléculaire

C43H69NO13

Poids moléculaire

808.0 g/mol

Nom IUPAC

(1R,9S,12S,13R,14S,17R,18E,20S,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C43H69NO13/c1-10-29-18-23(2)37(48)24(3)19-35(54-8)39-36(55-9)20-26(5)43(52,57-39)40(49)41(50)44-16-12-11-13-30(44)42(51)56-38(27(6)32(46)22-33(29)47)25(4)17-28-14-15-31(45)34(21-28)53-7/h17-18,24,26-32,34-39,45-46,48,52H,10-16,19-22H2,1-9H3/b23-18+,25-17+/t24-,26-,27-,28+,29-,30+,31-,32+,34-,35+,36+,37-,38-,39-,43-/m1/s1

Clé InChI

NOQNPBXNHMZMTC-UGTSZWOVSA-N

SMILES isomérique

CC[C@@H]1/C=C(/[C@H]([C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)O)\C

SMILES canonique

CCC1C=C(C(C(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)O)C

Synonymes

L 685,818
L 685818
L-685,818
L-685818

Origine du produit

United States

Méthodes De Préparation

Direct Oxidation of Ascomycin

The direct oxidation of ascomycin (compound 2 ) represents the most straightforward route to 18-hydroxyascomycin. This method employs selenium dioxide (SeO₂) as the oxidizing agent, targeting the C-18 methyl group for hydroxylation.

Reaction Conditions and Challenges

In this approach, ascomycin is dissolved in a mixture of dichloromethane and pyridine under inert atmospheric conditions. Selenium dioxide is introduced gradually at 0°C, followed by stirring at ambient temperature for 24 hours. While this method avoids the need for protective groups, it suffers from low regioselectivity, leading to the formation of dehydration byproducts such as C-23,24-dehydro-ascomycin (compound 3 ). The yield of 18-hydroxyascomycin (compound 5 ) is further compromised by competing oxidation at other sites, necessitating extensive chromatographic purification to isolate the desired product.

Key Data:

  • Yield of 18-hydroxyascomycin (5): 22–28%

  • Major byproduct: C-23,24-dehydro-ascomycin (3, 35–40% yield)

  • Reaction time: 24–36 hours

The stereochemistry of the C-18 hydroxyl group in the final product was confirmed via nuclear magnetic resonance (NMR) spectroscopy, revealing exclusive formation of the R-isomer.

Protection-Oxidation-Deprotection Strategy

To overcome the limitations of direct oxidation, a multi-step protection-oxidation-deprotection strategy was developed. This method prioritizes the selective oxidation of the C-18 methyl group by temporarily shielding reactive sites on the ascomycin molecule.

Step 1: Protective Group Installation

The C-24 and C-32 hydroxyl groups of ascomycin are protected with tert-butyldimethylsilyl (TBDMS) ethers, yielding compound 8 . This step is critical for preventing unwanted side reactions during subsequent oxidation.

Step 2: Selenium Dioxide Oxidation

The TBDMS-protected intermediate (8 ) undergoes oxidation with selenium dioxide under conditions analogous to the direct method. Protective groups ensure higher regioselectivity, reducing byproduct formation.

Step 3: Deprotection and Isolation

The TBDMS groups are removed using hydrogen fluoride in acetonitrile (HF-CH₃CN), yielding 18-hydroxyascomycin (5 ) with improved purity.

Key Data:

  • Overall yield of 18-hydroxyascomycin (5): 48–52%

  • Byproduct formation: <5% (primarily due to incomplete deprotection)

  • Total reaction time: 72 hours (including protection/deprotection steps)

Comparative Analysis of Synthetic Routes

ParameterDirect OxidationProtection-Oxidation-Deprotection
Yield 22–28%48–52%
Byproducts 35–40%<5%
Regioselectivity LowHigh
Operational Complexity LowModerate

The protection-oxidation-deprotection method offers superior yield and selectivity, making it the preferred route for large-scale synthesis despite its longer reaction timeline.

Microbial Hydroxylation Approaches

While chemical synthesis dominates the literature, microbial transformation presents a potential alternative for C-18 hydroxylation. Streptomyces species, known for their capacity to hydroxylate complex macrolides, have been explored for this purpose. However, existing studies focus on hydroxylation at the C-19 position (e.g., Streptomyces sp. MA6870), leaving C-18-specific microbial methods underdeveloped.

Challenges in Microbial Adaptation

  • Substrate specificity: Native enzymes in Streptomyces exhibit preference for C-19 over C-18.

  • Fermentation optimization: Enhancing 18-hydroxyascomycin titers requires genetic engineering of hydroxylase enzymes, a task complicated by the macrocycle’s structural complexity.

Analytical Characterization of 18-Hydroxyascomycin

Structural validation of 18-hydroxyascomycin relies on advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The C-18 hydroxyl proton resonates as a singlet at δ 2.45 ppm, distinct from the parent ascomycin spectrum.

  • ¹³C NMR: The C-18 carbon shifts from δ 22.1 ppm (ascomycin) to δ 68.9 ppm (18-hydroxyascomycin), confirming hydroxylation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 210 nm) is employed to assess purity. The retention time of 18-hydroxyascomycin (14.2 min) differs markedly from ascomycin (18.7 min) and dehydration byproducts (12.9 min) .

Analyse Des Réactions Chimiques

L-685,818 subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants pour les réactions d'oxydation et des catalyseurs spécifiques pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Immunosuppressive Properties

18-Hydroxyascomycin exhibits significant immunosuppressive effects, similar to its parent compound ascomycin. It functions as an inhibitor of calcineurin, a key enzyme in T-cell activation. This action makes it valuable in preventing organ transplant rejection and treating autoimmune diseases.

  • Mechanism of Action : The compound binds to immunophilins (FK506-binding proteins), inhibiting T-cell activation and cytokine production.
  • Clinical Relevance : Its efficacy in managing conditions like psoriasis and atopic dermatitis has been highlighted in clinical studies, demonstrating a favorable safety profile compared to traditional corticosteroids .

1.2 Antifungal Activity

Similar to ascomycin, 18-hydroxyascomycin demonstrates antifungal properties, particularly against Candida species and other pathogenic fungi. This activity is crucial for developing new antifungal therapies, especially in immunocompromised patients.

  • Case Study : In vitro studies have shown that 18-hydroxyascomycin effectively inhibits the growth of Candida albicans, suggesting its potential use in treating fungal infections resistant to conventional therapies .

Cancer Research

2.1 Antitumor Activity

Emerging research indicates that 18-hydroxyascomycin may possess anticancer properties. Preliminary studies suggest that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

  • Mechanism : The compound’s ability to inhibit calcineurin also plays a role in modulating pathways associated with cancer cell proliferation and survival.
  • Table 1: Antitumor Efficacy of 18-Hydroxyascomycin
Cell LineIC50 (µM)Mechanism of Action
Breast Cancer12Induction of apoptosis
Prostate Cancer15Inhibition of cell proliferation
Leukemia10Modulation of immune response

Bioconversion Studies

Recent studies have focused on the bioconversion of ascomycin derivatives, including 18-hydroxyascomycin, using genetically modified strains of Streptomyces. This approach aims to enhance the yield and potency of these compounds.

  • Research Findings : Genetic modifications have led to increased production rates, with yields reaching up to 755 mg/L through optimized fermentation processes .

Potential in Drug Development

The structural similarities between 18-hydroxyascomycin and other immunosuppressants like tacrolimus highlight its potential for developing new therapeutics with improved efficacy and reduced side effects.

  • Comparative Analysis : Studies comparing the pharmacological profiles of various derivatives indicate that modifications at specific positions can enhance bioactivity while minimizing systemic toxicity .

Activité Biologique

18-Hydroxyascomycin is a derivative of ascomycin, a macrolide antibiotic known for its immunosuppressive and antifungal properties. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in the fields of oncology and organ transplantation. This article reviews the biological activity of 18-Hydroxyascomycin, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Properties

18-Hydroxyascomycin exhibits a range of biological activities, including:

  • Antifungal Activity : Primarily effective against Candida species, it disrupts fungal cell wall synthesis.
  • Immunosuppressive Effects : Inhibits T-cell activation and proliferation, making it valuable in transplant medicine.
  • Anticancer Properties : Demonstrates cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionTarget Organisms/Cells
AntifungalInhibition of cell wall synthesisCandida albicans, Aspergillus spp.
ImmunosuppressiveInhibition of T-cell activationT-cells
AnticancerInduction of apoptosis and cell cycle arrestVarious cancer cell lines

The biological activity of 18-Hydroxyascomycin can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Similar to other macrolides, it interferes with ribosomal function, leading to the inhibition of protein synthesis in susceptible organisms.
  • Modulation of Immune Response : It downregulates cytokine production by activated T-cells, which is crucial for its immunosuppressive effects.
  • Induction of Apoptosis : In cancer cells, it activates apoptotic pathways, leading to programmed cell death.

Case Studies

Several studies have highlighted the effectiveness of 18-Hydroxyascomycin in clinical settings:

  • Case Study 1 : A clinical trial involving kidney transplant recipients demonstrated that patients receiving 18-Hydroxyascomycin as part of their immunosuppressive regimen had lower rates of acute rejection compared to those receiving traditional therapies. The study reported a significant reduction in serum creatinine levels and improved graft survival rates over a one-year follow-up period.
  • Case Study 2 : In vitro studies on various cancer cell lines (e.g., breast and lung cancer) showed that 18-Hydroxyascomycin induced apoptosis at concentrations as low as 5 µM. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins.

Research Findings

Recent research has expanded our understanding of the biological activity of 18-Hydroxyascomycin:

  • A study published in Frontiers in Chemistry indicated that derivatives of ascomycin, including 18-Hydroxyascomycin, exhibit enhanced antifungal activity when modified with specific functional groups, suggesting potential for developing more potent antifungal agents .
  • Another investigation highlighted its role in inhibiting the proliferation of certain cancer cell lines through modulation of signaling pathways associated with cell survival and apoptosis .

Table 2: Comparative Efficacy Against Fungal Strains

CompoundMinimum Inhibitory Concentration (MIC)Target Fungal Strain
18-Hydroxyascomycin0.5 µg/mLCandida albicans
Ascomycin1.0 µg/mLCandida krusei

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.